

# Giredestrant Tartrate: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability

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## Compound of Interest

Compound Name: *Giredestrant tartrate*

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## Introduction

Giredestrant (GDC-9545) is a potent, non-steroidal, and orally bioavailable selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a next-generation endocrine therapy, its mechanism of action involves both antagonizing the estrogen receptor and inducing its degradation.[1][3] This dual action offers a promising approach to overcome resistance to existing endocrine therapies, particularly in the context of ESR1 mutations.[4] A thorough understanding of the pharmacokinetic (PK) profile and oral bioavailability of Giredestrant is critical for its clinical development and optimal use. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) properties of **Giredestrant tartrate**, supported by data from key clinical studies.

## Pharmacokinetic Profile

Giredestrant has been evaluated in a first-in-human, phase Ia/Ib dose-escalation and expansion study (NCT03332797) in patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer.[5][6] The pharmacokinetic parameters from this study demonstrate that Giredestrant is rapidly absorbed and exhibits dose-proportional increases in exposure.[5][6]

## Absorption and Oral Bioavailability

Following oral administration, Giredestrant is rapidly absorbed.[5] A study in healthy female subjects determined the absolute oral bioavailability of a 30 mg oral capsule to be 58.7%.[7]

## Distribution

Following intravenous administration, Giredestrant exhibits a volume of distribution of 266 L, suggesting extensive distribution into tissues.[7]

## Metabolism and Elimination

Giredestrant is extensively metabolized, primarily through oxidative pathways.[7][8] The major route of elimination is through feces, with a smaller portion excreted in the urine.[7][8] After a single oral dose of [14C]-labeled Giredestrant, a mean of 77.0% of the total radioactivity was recovered, with 68.0% in feces and 9.04% in urine over a 42-day collection period.[7][8] Unchanged Giredestrant accounted for only 20.0% of the dose in feces and 1.90% in urine, indicating that the majority of the drug is cleared as metabolites.[7] The plasma clearance of Giredestrant is low, at 5.31 L/h.[7] The plasma elimination half-life supports once-daily dosing.[7]

## Data Presentation

The following tables summarize the key pharmacokinetic parameters of Giredestrant.

Table 1: Single-Dose Pharmacokinetic Parameters of Giredestrant in Patients with ER+/HER2- Advanced Breast Cancer[5]

| Dose Level | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Half-life (h) |
|------------|--------------|---------------|----------|---------------|
| 10 mg      | 104 (48.8)   | 1,840 (58.4)  | 1.75     | 25.8          |
| 30 mg      | 266 (50.1)   | 4,320 (59.4)  | 2.00     | 43.0          |
| 90 mg      | 701 (57.1)   | 14,000 (61.9) | 3.13     | 36.6          |
| 250 mg     | 1,820 (45.9) | 41,800 (46.8) | 2.00     | 33.1          |

Data are presented as geometric mean (% coefficient of variation), except for Tmax which is median. AUC represents area under the plasma concentration-time curve from time zero to infinity (AUCinf) for the 10mg and 90mg cohorts and AUC from 0-24 hours (AUC0-24) for the 30mg and 250mg cohorts.

Table 2: Steady-State Pharmacokinetic Parameters of Giredestrant (30 mg Once Daily) in Patients with ER+/HER2- Advanced Breast Cancer[5]

| Parameter             | Value        |
|-----------------------|--------------|
| Cmax,ss (ng/mL)       | 266 (50.1)   |
| AUC0-24h,ss (ng·h/mL) | 4,320 (59.4) |

Data are presented as geometric mean (% coefficient of variation). Cmax,ss: Maximum plasma concentration at steady state. AUC0-24h,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state.

Table 3: Absolute Bioavailability and Elimination of Giredestrant in Healthy Female Subjects[7]

| Parameter                                   | Value |
|---|-------|
| Absolute Oral Bioavailability (%)           | 58.7  |
| Plasma Clearance (L/h)                      | 5.31  |
| Volume of Distribution (L)                  | 266   |
| Total Radioactivity Recovery (%)            | 77.0  |
| - in Feces (%)                              | 68.0  |
| - in Urine (%)                              | 9.04  |
| Unchanged Giredestrant in Feces (% of dose) | 20.0  |
| Unchanged Giredestrant in Urine (% of dose) | 1.90  |

## Experimental Protocols

## Phase Ia/Ib Dose-Escalation and Expansion Study (NCT03332797)

- **Study Design:** This was a multicenter, open-label, phase Ia/Ib study that evaluated the safety, pharmacokinetics, and preliminary antitumor activity of Giredestrant in women with ER-positive, HER2-negative locally advanced or metastatic breast cancer.<sup>[5][6]</sup> The study included a dose-escalation phase and a dose-expansion phase.<sup>[5][6]</sup>
- **Subject Population:** The study enrolled women with a confirmed diagnosis of ER-positive, HER2-negative locally advanced or metastatic breast cancer who had progressed on at least one prior line of endocrine therapy.<sup>[5]</sup>
- **Dosing Regimens:** In the single-agent dose-escalation cohorts, Giredestrant was administered orally once daily at doses of 10, 30, 90, or 250 mg.<sup>[5][6]</sup>
- **Sample Collection:** For pharmacokinetic analysis, blood samples were collected at pre-specified time points after single and multiple doses of Giredestrant.<sup>[5]</sup> In the dose-escalation cohorts, a 7-day pharmacokinetic lead-in was conducted.<sup>[5]</sup> Steady-state pharmacokinetic profiles were assessed on Cycle 2 Day 1.<sup>[5]</sup>
- **Analytical Methods:** While specific details of the bioanalytical methods are not provided in the cited literature, the quantification of Giredestrant in plasma was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for small molecule drug quantification in clinical trials.<sup>[9][10][11]</sup>

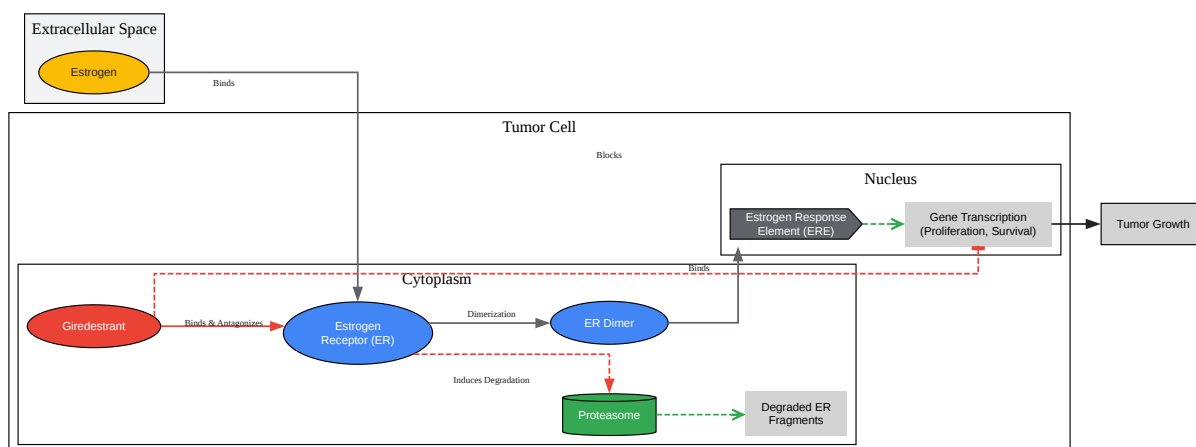
## Mass Balance and Absolute Bioavailability Study

- **Study Design:** This was a two-part study in healthy, women of nonchildbearing potential.<sup>[7]</sup> Part 1 was a mass balance study, and Part 2 assessed absolute bioavailability.<sup>[7]</sup>
- **Subject Population:** Healthy, women of nonchildbearing potential were enrolled.<sup>[7]</sup>
- **Dosing Regimens:**
  - **Part 1 (Mass Balance):** A single 30.8 mg oral dose of [<sup>14</sup>C]Giredestrant (105 µCi) was administered to 6 subjects.<sup>[7]</sup>

- Part 2 (Absolute Bioavailability): 10 subjects received an oral 30 mg capsule and an intravenous 30 mg solution of Giredestrant in a crossover design.[\[7\]](#)
- Sample Collection: In the mass balance study, blood, urine, and feces were collected for up to 42 days to measure total radioactivity and determine the metabolic profile.[\[7\]](#) In the absolute bioavailability portion, serial blood samples were collected after both oral and intravenous administration.[\[7\]](#)
- Analytical Methods: Total radioactivity in samples was measured using liquid scintillation counting. Plasma samples were analyzed for Giredestrant and its metabolites using LC-MS/MS.

## Visualizations

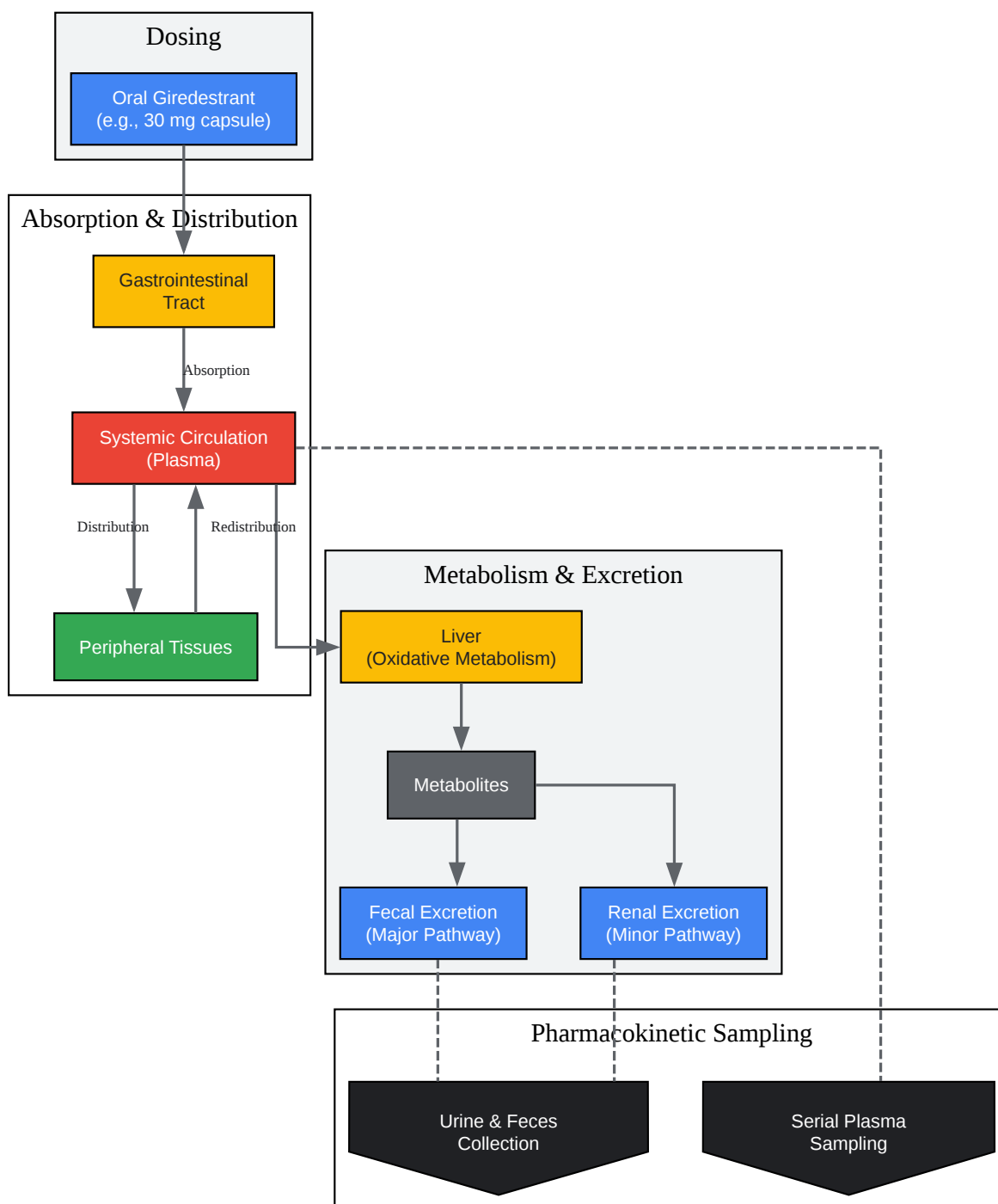
### Signaling Pathway



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Caption: Giredestrant's dual mechanism of action on the estrogen receptor signaling pathway.

## Experimental Workflow



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Caption: High-level workflow of Giredestrant's absorption, distribution, metabolism, and excretion (ADME).

## Conclusion

**Giredestrant tartrate** exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption, moderate bioavailability, extensive tissue distribution, and a low clearance rate.[5][7] Its primary elimination pathway is through oxidative metabolism followed by fecal excretion.[7][8] The dose-proportional pharmacokinetics and a half-life that supports once-daily dosing contribute to its potential as a convenient and effective oral therapy for patients with ER-positive breast cancer.[5][7] Further clinical studies will continue to define its efficacy and safety profile in various clinical settings.

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